![molecular formula C15H18ClN3O4S B2483915 8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-82-7](/img/structure/B2483915.png)
8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the chlorobenzenesulfonyl group and the triazaspirodecane core makes it an interesting subject for research in medicinal chemistry and other scientific domains.
Preparation Methods
The synthesis of 8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the triazaspirodecane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the chlorobenzenesulfonyl group: This step typically involves the reaction of the spirocyclic intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Final modifications: Additional steps may be required to introduce the ethyl group and complete the synthesis of the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to achieve high yields and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The chlorobenzenesulfonyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Biological Research: It is used in studies related to cell signaling pathways and the mechanisms of cell death and survival.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby preventing cell death in certain pathological conditions . Molecular docking studies suggest that the compound binds to a deep hydrophobic pocket in the kinase, forming interactions that stabilize the inhibitor-kinase complex .
Comparison with Similar Compounds
Similar compounds to 8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include other spirocyclic compounds with sulfonyl groups. Some examples are:
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also targets RIPK1 and has been studied for its inhibitory activity.
2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds have shown potential as kinase inhibitors and are structurally related to the target compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorobenzenesulfonyl group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-2-19-13(20)15(17-14(19)21)7-9-18(10-8-15)24(22,23)12-6-4-3-5-11(12)16/h3-6H,2,7-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZOCOICWIIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
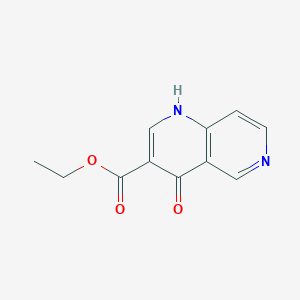
![4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline](/img/structure/B2483833.png)
![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2483837.png)

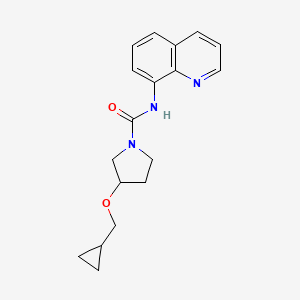
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)
![2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2483844.png)
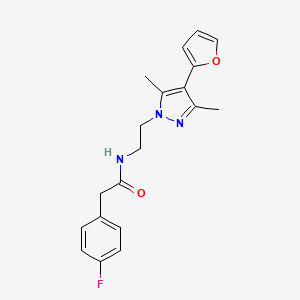
![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)
![1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2483847.png)
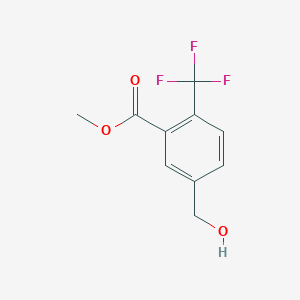
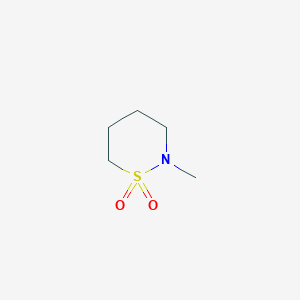
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2483851.png)
